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Compound of Interest

Compound Name: Silicon28

Cat. No.: B1172460

Technical Support Center: Silicon-28 Spin
Qubits

Welcome to the technical support center for researchers working with Silicon-28 (28Si) spin
qubits. This resource provides troubleshooting guidance and answers to frequently asked
guestions to help you mitigate decoherence and improve the performance of your quantum
devices.

Frequently Asked Questions (FAQs)

Q1: My qubit coherence time (T2) is much shorter than
expected, even in isotopically purified 22Si. What are the
likely causes?

Al: While isotopic purification of 28Si significantly reduces decoherence from hyperfine
interactions with 2°Si nuclear spins, other noise sources can still limit your coherence time.[1][2]
The most common culprits are:

e Charge Noise: Fluctuations in the electrostatic environment are a primary source of
decoherence in silicon spin qubits.[1][3][4][5][6] This noise can originate from charge traps at
the silicon/dielectric interface or within the dielectric layer itself.[3][4] These fluctuations
cause random shifts in the qubit's energy levels, leading to dephasing.
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» Spin-Orbit Coupling: While weaker in silicon compared to other materials, spin-orbit coupling
can still contribute to decoherence, especially when electric fields are used for qubit control.

[1][7]

o Paramagnetic Impurities: Unwanted magnetic impurities in the substrate or surrounding
materials can create fluctuating magnetic fields that dephase the qubit.

e Phonon-Induced Relaxation: At non-zero temperatures, interactions with lattice vibrations
(phonons) can cause the qubit to relax from its excited state.

To troubleshoot, start by investigating charge noise as it is often the dominant factor in highly
purified 28Si.

Q2: How can | determine if charge noise is the primary
factor limiting my qubit's coherence?

A2: You can perform several experiments to diagnose the impact of charge noise:

e Ramsey (T2) vs. Hahn Echo (T2) Measurements:* A large difference between T2* and Tz
indicates the presence of low-frequency noise, a characteristic of charge noise. A Hahn echo
sequence can partially refocus this noise, leading to a longer T-.

» Noise Spectroscopy: By performing advanced dynamical decoupling sequences (e.g., Carr-
Purcell-Meiboom-Gill - CPMG), you can probe the frequency spectrum of the environmental
noise. A 1/f-like noise spectrum is a strong indicator of charge noise.[5]

» Gate-Fidelity Measurements: Charge noise can lead to errors in gate operations, particularly
for two-qubit gates that rely on the exchange interaction, which is sensitive to the
electrostatic potential.[3] Fluctuations in gate fidelity can be correlated with charge noise.

Q3: What are the most effective strategies for reducing
charge noise?

A3: Mitigating charge noise requires a multi-pronged approach focusing on materials,
fabrication, and qubit operation:
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» Improve Material Interfaces: The quality of the interface between the silicon substrate and
the dielectric gate oxide (e.g., SiOz2) is critical.[1]

o Surface Passivation: Employing advanced surface passivation techniques can reduce the
density of charge traps. This can involve chemical treatments or the deposition of high-
quality dielectric layers using methods like atomic layer deposition (ALD).[8][9][10]

o High-Quality Substrates: Starting with high-purity, defect-free 22Si substrates is essential.
[11]

o Optimize Fabrication Processes: Fabrication steps can introduce defects and contaminants.
o Cleanroom Practices: Maintain stringent cleanroom protocols to minimize contamination.
o Annealing: Post-fabrication annealing can help to reduce defects at interfaces.

e Advanced Qubit Control:

o Dynamical Decoupling: Applying sequences of control pulses (e.g., Hahn echo, CPMG)
can dynamically decouple the qubit from low-frequency noise sources.[2]

o "Sweet Spot" Operation: Operating the qubit at specific "sweet spots” where its energy
levels are insensitive to electric field fluctuations can significantly enhance coherence.[7]

Troubleshooting Guides

Problem: Inconsistent Qubit Performance Across a
Multi-Qubit Array

Symptoms:
« Significant variation in T1 and T2 times for different qubits on the same chip.
 Inconsistent single- and two-qubit gate fidelities.

Possible Causes and Solutions:
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Cause

Troubleshooting Steps

Recommended Action

Fabrication Variations

1. Characterize the material
properties (e.g., interface trap
density) at different locations
on the wafer. 2. Analyze
SEM/TEM images of the qubit
devices to identify structural

inconsistencies.

Refine fabrication processes to
improve uniformity. This may
involve optimizing deposition,
lithography, and etching steps.
[11]

Correlated Charge Noise

1. Perform cross-correlation
measurements of the noise
between neighboring qubits.[5]
[6] 2. Analyze the spatial
dependence of qubit

coherence.

If noise is correlated, it may
point to a common source,
such as fluctuations in a global
gate voltage. Implement noise
mitigation techniques that can
address correlated noise, such
as multi-qubit dynamical

decoupling sequences.

Localized Defects

1. Use scanning probe
technigues to map out the
local electronic properties of
the substrate. 2. Isolate and
test individual qubits to
pinpoint the location of poor

performance.

If a localized defect is
identified, it may be necessary
to exclude that particular qubit
from further experiments.
Future device designs could
incorporate strategies to be

more resilient to local defects.

Quantitative Data Summary

The following tables summarize key performance metrics for 28Si spin qubits under different

conditions, providing a baseline for comparison.

Table 1: Coherence Times in Natural Silicon vs. Isotopically Enriched 28Si
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Natural Si (~4.67%

Isotopically Enriched

Parameter ] ) ) Reference
295i) 28Sj (<50 ppm 2°Si)
T2 (Hahn Echo) ~1 us >1ms [12]
T2* Tens of ps ~40.6 ps [12]
T1 Seconds Up to 9.5 seconds [12]
Table 2: Gate Fidelities in 28Si Spin Qubits
Gate Type Fidelity Host Material Key Technique Reference
_ _ 99.95% _ _
Single-Qubit Isotopically Randomized
(electron), N ) ] [13][14]
Gate purified 28Si Benchmarking
99.99% (nuclear)
) ] Advanced qubit
Single-Qubit o ) )
Gat >99% Natural Si/SiGe manipulation and  [15]
ate
optimization
_ _ CMOS-
Two-Qubit Gate Isotopically )
~99.3-99.5% ) ] compatible [12]
(C2) enriched 28Sij o
fabrication
Decoupled CZ
Two-Qubit Gate o gates to
91% Natural Si/SiGe [16]

(C2)

suppress low-

frequency noise

Experimental Protocols
Protocol 1: Isotopic Enrichment of Silicon

Isotopic enrichment of silicon is crucial to remove the magnetic noise from 2°Si nuclear spins.

[17][18][19]

Method 1: lon Implantation

e Source Material: Start with a natural silicon substrate.
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Implantation: Implant high-fluence 28Si~ ions into the substrate.[17][20] For example, use an
energy of 45 keV with a fluence of 2.63 x 1018 cm=2,[20]

Sputtering: The implantation process sputters away the existing surface atoms, including
29G.

Enriched Layer Formation: This results in a near-surface layer (~100 nm) that is highly
enriched in 28Si.[17][20]

Annealing: Perform solid-phase epitaxial regrowth by annealing the sample to recrystallize
the enriched layer and activate any implanted dopants.

Characterization: Use Secondary lon Mass Spectrometry (SIMS) to verify the concentration
of 2°Si in the enriched layer.[21]

Method 2: Molecular Beam Epitaxy (MBE)

Substrate Preparation: Prepare a clean, single-crystal silicon substrate in an ultra-high
vacuum (UHV) chamber.

Enriched Source: Use an isotopically enriched silane (SiHa4) or a solid 28Si source for
deposition.

Epitaxial Growth: Deposit a thin film of 28Si onto the substrate under controlled temperature
and pressure conditions to ensure epitaxial growth.

In-situ Monitoring: Use techniques like reflection high-energy electron diffraction (RHEED) to
monitor the crystal quality during growth.

Protocol 2: Surface Passivation using Atomic Layer
Deposition (ALD)

o Surface Cleaning: Begin with a pristine silicon surface. A standard RCA clean followed by an
HF dip to remove the native oxide is a common procedure.

o ALD Precursor Introduction: Introduce the first precursor (e.g., trimethylaluminum for Al203)
into the ALD chamber. It will react with the silicon surface.
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¢ Purge: Purge the chamber with an inert gas (e.g., N2) to remove any unreacted precursor
and byproducts.

¢ Oxidant Introduction: Introduce the second precursor, an oxidant (e.g., H20), which reacts
with the surface to form a monolayer of the dielectric material.

¢ Purge: Purge the chamber again to remove unreacted oxidant and byproducts.
» Repeat: Repeat this cycle until the desired film thickness is achieved.

o Post-Deposition Annealing: Perform a forming gas anneal to further improve the interface
quality.

Visualizations

Mitigation Strategies
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Caption: Key decoherence sources in 28Si spin qubits and their corresponding mitigation
strategies.
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Short Coherence Time (T2) Observed

Low-frequency noise is dominant.

Likely charge noise. High-frequency noise is a factor.
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Caption: A logical workflow for troubleshooting short coherence times in 28Si spin qubits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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